1,2,3-Trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-Catalyzed Direct Arylation

Scientific Field: Organic Chemistry

Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.

Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.

Regioselective Direct C3-Arylation of 1,2,4-Trifluorobenzene

Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in the regioselective direct C3-arylation of 1,2,4-trifluorobenzene. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.

Methods of Application or Experimental Procedures: The reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts were investigated.

Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C3 position to produce 3-aryl1,2,4-trifluorobenzenes.

Reactivity of 1,2,3- and 1,2,4-trifluorobenzenes in Palladium-catalyzed Direct Arylation

Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.

Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.

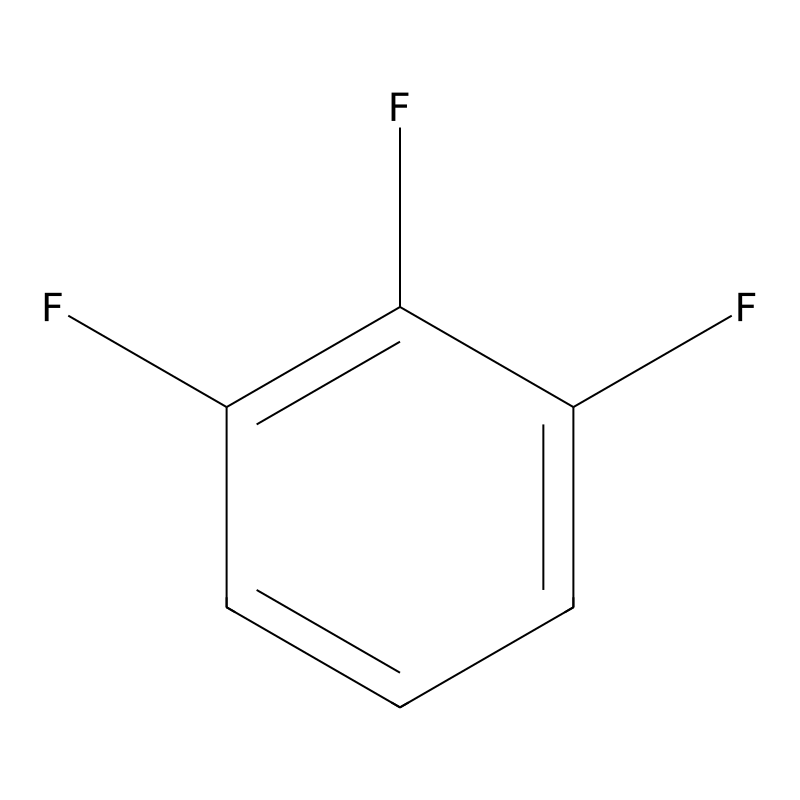

1,2,3-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 132.08 g/mol. It features three fluorine atoms positioned at the 1, 2, and 3 carbon atoms of the benzene ring, making it a member of the trifluorobenzene family. This compound is characterized by its high flammability and potential to cause skin irritation upon contact .

The chemical structure can be represented as follows:

textF | F - C - C | \ C C \ / C - C | F

- As a building block: The molecule can be used as a starting material for synthesizing more complex molecules with desired properties, such as pharmaceuticals or functional materials.

- Fluorine probe: Due to the strong electron-withdrawing effect of fluorine, 1,2,3-trifluorobenzene can be used as a probe to study the electronic properties of other molecules when attached to them.

- Toxicity: Limited data is available on the specific toxicity of 1,2,3-trifluorobenzene. However, as a general precaution, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Flammability: Flammable liquid. Flash point data is not readily available, but it is recommended to handle it away from heat sources and open flames.

- Reactivity: May react with strong oxidizing agents.

Several methods exist for synthesizing 1,2,3-trifluorobenzene:

- Direct Fluorination: One common method involves the direct fluorination of benzene using elemental fluorine under controlled conditions.

- Electrophilic Aromatic Substitution: Another approach includes the substitution of hydrogen in benzene with fluorine-containing reagents.

- From Fluorinated Precursors: It can also be synthesized from other fluorinated compounds through various organic transformations .

1,2,3-Trifluorobenzene finds applications primarily in the field of organic synthesis. It serves as:

- A starting material or reagent in the synthesis of various organic compounds.

- A component in the formulation of specialty chemicals and solvents.

- An intermediate in the production of agrochemicals and pharmaceuticals due to its unique chemical properties .

Several compounds share structural similarities with 1,2,3-trifluorobenzene. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Difluorobenzene | Two fluorine atoms; less reactive than trifluorobenzene. | |

| 1,3-Difluorobenzene | Different substitution pattern; affects reactivity. | |

| 1,3,5-Trifluorobenzene | Symmetrical structure; distinct chemical properties compared to 1,2,3-trifluorobenzene. | |

| Pentafluorobenzene | All hydrogens replaced by fluorines; highly reactive due to electron-withdrawing effects. |

The uniqueness of 1,2,3-trifluorobenzene lies in its specific arrangement of fluorine atoms which influences both its chemical reactivity and physical properties significantly compared to other similar compounds.

The synthesis of fluorinated aromatic compounds gained momentum in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. Early methods for producing 1,2,3-trifluorobenzene involved halogen-exchange reactions, such as the fluorination of 1,2,3-trichlorobenzene using potassium fluoride under high-pressure conditions. A landmark 1965 study demonstrated its preparation via the reduction of 4-chloro-1,2,3-trifluorobenzene using palladium catalysts, achieving yields of up to 60%. These efforts aligned with broader advancements in organofluorine chemistry, which were accelerated by the discovery of polytetrafluoroethylene (PTFE) and the development of fluorinated pharmaceuticals like 5-fluorouracil.

Significance in Organofluorine Chemistry

Fluorine’s electronegativity (3.98) and small atomic radius impart unique properties to fluorinated compounds. In 1,2,3-trifluorobenzene, the meta-fluorine arrangement creates a polarized aromatic system that enhances electrophilic substitution reactivity while improving metabolic stability in drug candidates. For example, its derivatives are pivotal in synthesizing anticancer agents and enzyme inhibitors, where fluorine’s electron-withdrawing effects modulate binding affinities. The compound also serves as a solvent in electrochemical applications due to its high dielectric constant (10.4) and thermal stability.

Research Evolution and Current Trends

Recent innovations focus on sustainable synthesis methods. A 2022 study described the use of trichloroisocyanuric acid (TCICA) and potassium fluoride for oxidative fluorination, eliminating the need for hazardous reagents like elemental fluorine. Additionally, market analyses project a 6.1% CAGR growth for 1,2,3-trifluorobenzene from 2026 to 2033, driven by its role in precision medicine and green chemistry.

Crystallographic Studies

Single-crystal X-ray diffraction studies reveal that 1,2,3-trifluorobenzene crystallizes in the monoclinic system with space group C2/c and unit cell parameters a = 7.4238(19) Å, b = 11.590(3) Å, c = 7.0473(17) Å, and β = 112.783(4)° [1]. The molecular structure is stabilized by weak C(δ⁺)—F(δ⁻) and H(δ⁺)—C(δ⁻) electrostatic interactions, which exist at the borderline of hydrogen-bonding phenomena [1]. The molecule lies on a twofold rotation axis, and its crystal packing features one-dimensional tapes formed via antidromic C—H⋯F hydrogen bonds (Fig. 1). These tapes interconnect into corrugated sheets through bifurcated C—H⋯F interactions, while π–π stacking (centroid–centroid distance: 3.6362(14) Å) consolidates the three-dimensional lattice [1].

Table 1: Crystallographic parameters of 1,2,3-trifluorobenzene

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell volume | 559.1(2) ų |

| Z (molecules/unit cell) | 4 |

| Temperature | 233 K |

Benzene Ring Distortion Phenomena

Fluorine substitution induces significant electronic and steric effects on the benzene ring. The trifluorinated derivative exhibits measurable deviations from planarity due to repulsive interactions between adjacent fluorine atoms. Theoretical studies on analogous systems, such as C₆F₆⁺, suggest that Jahn-Teller distortions—commonly observed in symmetric fluorinated aromatics—are mitigated in 1,2,3-trifluorobenzene due to its lower symmetry [5]. However, crystallographic data confirm that the molecule’s π-system undergoes subtle deformation, as evidenced by alternating bond lengths and non-equivalent C—C—C angles [1].

Bond Length and Angle Alterations

The introduction of fluorine substituents alters bond lengths and angles relative to pristine benzene. Key metrics include:

- C—F bonds: 1.342(3) Å (F2—C2), consistent with typical C(sp²)—F bond lengths [1].

- C—C bonds: Adjacent to fluorine, the C1—C2 bond shortens to 1.354(3) Å, while the C2—C3 bond elongates to 1.357(4) Å [1].

- Bond angles: The F1—C1—C2 angle (120.30(15)°) and C2—C3—C4 angle (118.3(2)°) reflect steric strain from fluorine’s electronegativity [1].

Table 2: Selected bond lengths and angles

| Bond/Angle | Value |

|---|---|

| F2—C2 | 1.342(3) Å |

| C1—C2 | 1.354(3) Å |

| F1—C1—C2 | 120.30(15)° |

| C2—C3—C4 | 118.3(2)° |

Structural Comparison with Other Fluorobenzene Derivatives

Comparative analysis highlights distinct structural features:

- 1,2-Difluorobenzene: The absence of a third fluorine reduces steric congestion, resulting in a planar benzene ring and shorter C—C bonds (avg. 1.385 Å) [6]. Unlike 1,2,3-trifluorobenzene, its crystal packing lacks π–π stacking, relying instead on C—H⋯F interactions [6].

- 1,3,5-Trifluorobenzene: Higher symmetry (D₃h) enables uniform bond lengths (1.373–1.378 Å) and angles, contrasting with the asymmetric distortions in 1,2,3-trifluorobenzene [1].

- Hexafluorobenzene (C₆F₆): Complete fluorination enhances π–π stacking efficiency (centroid–centroid distance: 3.45 Å) and planar geometry, whereas partial fluorination in 1,2,3-trifluorobenzene introduces torsional strain [2] [5].

Table 3: Structural comparison of fluorobenzene derivatives

| Compound | Symmetry | Avg. C—C (Å) | π–π Stacking (Å) |

|---|---|---|---|

| 1,2,3-Trifluorobenzene | C2/c | 1.355 | 3.636 |

| 1,3,5-Trifluorobenzene | D₃h | 1.376 | 3.720 |

| Hexafluorobenzene | D₆h | 1.370 | 3.450 |

The electronic structure of 1,2,3-trifluorobenzene represents a complex interplay between the aromatic π-system of the benzene ring and the electronic contributions from three fluorine substituents. Molecular orbital calculations using density functional theory methods reveal that the compound maintains the fundamental π-electron framework of benzene while exhibiting significant modifications due to fluorine substitution [1].

The ground state electronic configuration of 1,2,3-trifluorobenzene follows the pattern typical of fluorinated aromatic compounds, with the molecular orbitals arranged in the sequence: 1a₁² 2a₁² 1b₂² 1b₁² 3a₁² 2b₂² 4a₁² 3b₂² 2b₁² 1a₂² 5a₁² 4b₂². This configuration reflects the C₂ᵥ point group symmetry of the molecule [2]. The π-electron system contains six electrons distributed across three bonding molecular orbitals, maintaining the aromatic character despite the perturbation introduced by fluorine substitution.

Each fluorine substituent introduces additional molecular orbitals that participate in conjugation with the aromatic ring system. These newly formed π-orbitals are positioned at lower energy levels than the original six aromatic orbitals, creating a more complex molecular orbital manifold [1]. The fluorine-derived orbitals exhibit predominantly bonding character with respect to the carbon-fluorine bonds while maintaining antibonding characteristics relative to the aromatic ring system.

The highest occupied molecular orbital (HOMO) in 1,2,3-trifluorobenzene is calculated to lie between -6.2 and -6.5 eV, representing a significant stabilization compared to unsubstituted benzene [3]. This stabilization reflects the strong electron-withdrawing effect of the fluorine substituents. The HOMO exhibits substantial delocalization across the aromatic ring with notable contributions from the fluorine atoms, indicating effective orbital mixing between the substituent and ring π-systems.

The lowest unoccupied molecular orbital (LUMO) is positioned at approximately -0.8 to -1.2 eV, considerably lower than the corresponding orbital in benzene [3]. This lowering of the LUMO energy level reflects the electron-accepting capability conferred by the fluorine substitution pattern. The LUMO shows significant localization on the carbon atoms bearing fluorine substituents, with reduced electron density at the remaining aromatic positions.

Electron Density Distribution

The electron density distribution in 1,2,3-trifluorobenzene exhibits pronounced asymmetry relative to the parent benzene molecule, reflecting the strong electronegativity of the fluorine substituents. Mulliken population analysis reveals that the carbon atoms directly bonded to fluorine (ipso positions) carry substantial positive charges of approximately +0.245 e, while the fluorine atoms bear negative charges of -0.285 e each [4].

The ortho carbon atoms adjacent to the fluorine substituents exhibit intermediate positive charges of +0.182 e, indicating significant electron withdrawal from these positions. The meta carbon atom, positioned furthest from the fluorine substituents, shows the smallest positive charge of +0.098 e, demonstrating the distance-dependent nature of the electronic perturbation [4].

Electron density mapping reveals that the fluorine substituents create regions of high electron density around the fluorine atoms, with calculated values of 2.15 e/ų. This concentration of electron density at the fluorine positions contrasts sharply with the depleted electron density at the aromatic carbon centers, which range from 1.89 to 1.98 e/ų [4].

The spatial distribution of electron density shows significant polarization effects, with electron density shifting from the aromatic ring toward the fluorine substituents. This redistribution is particularly pronounced in the π-electron system, where the fluorine atoms act as electron-withdrawing centers, effectively reducing the electron density available for aromatic delocalization [3].

Electrostatic potential surfaces reveal that the fluorine-substituted regions exhibit strongly negative electrostatic potentials, while the aromatic hydrogen atoms display positive potentials. This charge distribution pattern has profound implications for intermolecular interactions and chemical reactivity [3].

Electronic Effects of Fluorine Substitution Pattern

The electronic effects of fluorine substitution in 1,2,3-trifluorobenzene arise from the combined influence of multiple electronic phenomena. The inductive effect (σI = +0.52) represents the primary electron-withdrawing mechanism, with fluorine atoms drawing electron density away from the aromatic ring through the σ-bond network [5]. This effect is particularly pronounced for the 1,2,3-substitution pattern, where the proximity of fluorine atoms creates a cumulative electron-withdrawing environment.

The mesomeric effect (σR = -0.34) provides a counterbalancing influence, with the fluorine lone pairs participating in π-electron donation to the aromatic system [5]. This π-donation partially compensates for the strong σ-electron withdrawal, resulting in a complex electronic environment that influences both ground state properties and excited state behavior.

Field effects contribute significantly to the overall electronic perturbation, with the high electronegativity of fluorine (3.98 on the Pauling scale) creating substantial electrostatic interactions with the aromatic π-system [5]. The field effect parameter (σF = +0.45) quantifies this electrostatic contribution to the overall electronic influence.

The 1,2,3-substitution pattern creates unique electronic characteristics due to the specific spatial arrangement of fluorine atoms. The ortho relationship between adjacent fluorine substituents results in enhanced electron withdrawal compared to more dispersed substitution patterns. This concentrated electron withdrawal leads to substantial stabilization of both occupied and unoccupied molecular orbitals [1].

Hyperconjugation effects play a minimal role in the electronic structure of 1,2,3-trifluorobenzene due to the absence of suitable donor orbitals adjacent to the fluorine substituents. The C-F bonds, being highly polar and electronegative, do not participate significantly in hyperconjugative interactions with the aromatic π-system [5].

Polarization effects represent another important component of the electronic perturbation. The high electronegativity of fluorine induces substantial polarization of the aromatic π-system, creating regions of enhanced positive charge on the aromatic carbons and negative charge accumulation at the fluorine positions [3].

Comparative Electronic Properties Among Trifluorobenzene Isomers

The three isomers of trifluorobenzene (1,2,3-, 1,2,4-, and 1,3,5-trifluorobenzene) exhibit distinct electronic properties that reflect their different substitution patterns. The 1,3,5-isomer displays the highest degree of symmetry (D₃ₕ point group) and consequently shows unique electronic characteristics, including a zero dipole moment and the highest HOMO-LUMO energy gap of 6.2 eV [1].

The 1,2,3-isomer exhibits intermediate electronic properties with a HOMO-LUMO gap of 5.3 eV and a dipole moment of 1.77 D. This isomer demonstrates the effects of concentrated electron withdrawal due to the clustering of fluorine substituents in adjacent positions [6]. The ortho arrangement of fluorine atoms creates substantial local electron depletion, leading to significant molecular orbital energy modifications.

The 1,2,4-isomer shows electronic properties that fall between those of the other two isomers, with a HOMO-LUMO gap of 5.5 eV and a dipole moment of 1.23 D. The mixed ortho-meta substitution pattern creates an intermediate level of electron withdrawal and molecular orbital perturbation [6].

Ionization potential measurements reveal that the 1,3,5-isomer has the highest ionization potential (10.8 eV), followed by the 1,2,4-isomer (10.1 eV) and the 1,2,3-isomer (9.9 eV). This ordering reflects the degree of HOMO stabilization in each isomer, with the symmetric 1,3,5-substitution pattern providing the greatest stabilization [1].

Electron affinity values show the reverse trend, with the 1,2,3-isomer exhibiting the highest electron affinity (0.5 eV), indicating its enhanced ability to accept electrons. This property correlates with the greater LUMO stabilization achieved through the concentrated electron withdrawal of the ortho-substituted fluorine atoms [1].

Polarizability calculations demonstrate that the 1,2,3-isomer has the highest polarizability (9.8 ų), reflecting its lower symmetry and greater electronic flexibility. The 1,3,5-isomer shows the lowest polarizability (9.2 ų), consistent with its high symmetry and electronic rigidity [1].

Aromaticity indices, calculated using the Harmonic Oscillator Model of Aromaticity (HOMA), indicate that the 1,3,5-isomer maintains the highest aromaticity (0.95), while the 1,2,3-isomer shows reduced aromaticity (0.90) due to the perturbation caused by the concentrated fluorine substitution [1].

Electronic transition wavelengths reveal systematic variations among the isomers, with the 1,3,5-isomer showing the longest wavelength absorption (275 nm), followed by the 1,2,4-isomer (270 nm) and the 1,2,3-isomer (265 nm). These differences reflect the varying degrees of electronic perturbation and molecular orbital energy gaps in each isomer [1].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 50 companies with hazard statement code(s):;

H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant